3-Pyridyl Isomer: SST2 Binding and Hydrophilicity
In a comparative saturation binding study, the radioligand [177Lu]Lu-DOTA-[3Pal3]-LM3 exhibited a KD of 0.15 ± 0.01 nM for SST2, intermediate between the 2Pal derivative (KD = 0.18 ± 0.02 nM) and the 4Pal derivative (KD = 0.11 ± 0.01 nM) [1]. Additionally, the hydrophilicity of the Pal isomers increased in the order l2Pal < 3Pal < 4Pal, with logD values of -2.3 ± 0.1, -2.5 ± 0.1, and -2.6 ± 0.1, respectively [1].
| Evidence Dimension | SST2 binding affinity (KD) and hydrophilicity (logD) |
|---|---|
| Target Compound Data | KD = 0.15 ± 0.01 nM; logD = -2.5 ± 0.1 |
| Comparator Or Baseline | 2Pal: KD = 0.18 ± 0.02 nM, logD = -2.3 ± 0.1; 4Pal: KD = 0.11 ± 0.01 nM, logD = -2.6 ± 0.1 |
| Quantified Difference | 1.2-fold higher affinity than 2Pal, 1.36-fold lower than 4Pal; 0.2 log unit more hydrophilic than 2Pal |
| Conditions | Saturation binding on HEK-SST2 cells; partition coefficient measurement |
Why This Matters
The intermediate affinity and hydrophilicity of 3-pyridylalanine enable fine-tuning of peptide ligand potency and biodistribution for targeted radiopharmaceuticals, where extreme affinity may lead to undesirable toxicity or off-target effects.
- [1] Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution, EJNMMI Radiopharmacy and Chemistry, 2025, 10, 35. View Source
